4-Nitro-2-(phenylsulfanyl)thiophene
Description
4-Nitro-2-(phenylsulfanyl)thiophene is a heterocyclic compound featuring a thiophene backbone (C₄H₄S) substituted with a nitro (-NO₂) group at the 4-position and a phenylsulfanyl (-SPh) group at the 2-position. This structure combines electron-withdrawing (nitro) and electron-donating (sulfanyl) substituents, influencing its electronic, physical, and chemical properties. Thiophene derivatives are widely studied for their applications in pharmaceuticals, materials science, and organic electronics due to their aromatic stability and tunable reactivity .
Properties
CAS No. |
13195-52-3 |
|---|---|
Molecular Formula |
C10H7NO2S2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
4-nitro-2-phenylsulfanylthiophene |
InChI |
InChI=1S/C10H7NO2S2/c12-11(13)8-6-10(14-7-8)15-9-4-2-1-3-5-9/h1-7H |
InChI Key |
UQSLRJMHOBSEIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC(=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-2-(phenylsulfanyl)thiophene can be achieved through various methods. One common approach involves the nitration of 2-(phenylsulfanyl)thiophene using a mixture of nitric acid and acetic acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the fourth position .
Industrial Production Methods: Industrial production of thiophene derivatives often involves large-scale nitration processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-2-(phenylsulfanyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, in the presence of Lewis acids like aluminum chloride.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products Formed:
Reduction: 4-Amino-2-(phenylsulfanyl)thiophene.
Substitution: Various substituted thiophenes depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
4-Nitro-2-(phenylsulfanyl)thiophene has found applications in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of organic semiconductors and conductive polymers for electronic devices.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(phenylsulfanyl)thiophene is largely dependent on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The thiophene ring itself can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural and Electronic Comparisons
Key Compounds for Comparison :
2-Nitrothiophene : Nitro group at the 2-position.
3-Nitrothiophene : Nitro group at the 3-position.
2-Phenylsulfanylthiophene : Phenylsulfanyl group at the 2-position (lacks nitro substitution).
Benzothiophene and Dibenzothiophene : Fused-ring analogs with additional aromatic systems.
Electronic Effects :
- The nitro group at the 4-position in 4-nitro-2-(phenylsulfanyl)thiophene creates a strong electron-withdrawing effect, polarizing the thiophene ring and directing electrophilic substitution to specific positions. In contrast, 2-nitrothiophene exhibits different regioselectivity due to the nitro group’s proximity to the sulfur atom .
- This interplay is absent in monosubstituted analogs like 2-nitrothiophene.
Thermal Stability :
Reactivity in Chemical Reactions
Hydrodesulfurization (HDS) :
Optical and Material Properties
- Thiophene derivatives with conjugated substituents, such as dithienophenazines, exhibit tunable optical properties. The nitro and phenylsulfanyl groups in this compound may enable redshifted absorption/emission spectra compared to simpler thiophenes, though experimental data are needed to confirm this .
Data Table: Comparative Properties of Thiophene Derivatives
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